1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one
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Overview
Description
1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one is an organic compound with a complex structure that includes a phenyl ring, an ethanone group, and a decylsulfanyl hexyl ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one typically involves multiple steps. One common approach is to start with the phenyl ring and introduce the ethanone group through a Friedel-Crafts acylation reaction. The decylsulfanyl hexyl ether chain can be attached via a nucleophilic substitution reaction, where a decylsulfanyl group is introduced to a hexyl chain, which is then linked to the phenyl ring through an ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The ether bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the ether bond.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function. The decylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenyl ethanone moiety may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-{[6-(Hexylsulfanyl)hexyl]oxy}phenyl)ethan-1-one: Similar structure but with a shorter alkyl chain.
1-(3-{[6-(Octylsulfanyl)hexyl]oxy}phenyl)ethan-1-one: Similar structure with an octyl chain instead of a decyl chain.
Uniqueness
1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one is unique due to its longer decyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This compound’s specific structure allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90184-32-0 |
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Molecular Formula |
C24H40O2S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-[3-(6-decylsulfanylhexoxy)phenyl]ethanone |
InChI |
InChI=1S/C24H40O2S/c1-3-4-5-6-7-8-10-13-19-27-20-14-11-9-12-18-26-24-17-15-16-23(21-24)22(2)25/h15-17,21H,3-14,18-20H2,1-2H3 |
InChI Key |
LSZFWQFKBYHHSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCCCCCCOC1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
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